molecular formula C29H22BrFN6O2S B2680540 6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 534593-41-4

6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2680540
CAS No.: 534593-41-4
M. Wt: 617.5
InChI Key: DHEKLKAHFBLVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C29H22BrFN6O2S and its molecular weight is 617.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation A novel series of pyrazolopyrimidine derivatives has been synthesized, with structures established based on spectral data and further evaluated for their cytotoxic and enzyme inhibition activities. For example, Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and tested them for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, revealing the importance of the pyrazolopyrimidine core in potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Anticancer and Anti-Lipoxygenase Agents The study by Rahmouni et al. highlights the synthesis of pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents, suggesting that modifications on the pyrazolopyrimidine scaffold could lead to compounds with significant biological activity. This indicates the potential of such derivatives, including the compound , in the development of new therapeutic agents targeting cancer and inflammation.

Herbicidal and Antimicrobial Activities Research has also explored the herbicidal and antimicrobial potentials of pyrazolopyrimidine derivatives. Luo et al. (2017) synthesized a series of pyrazolopyrimidin-4-one derivatives showing good inhibition activities against certain plant and barnyard grass species, suggesting their use in agricultural applications (Luo et al., 2017). Additionally, antimicrobial activities against a variety of pathogens have been observed in related compounds, indicating the broad spectrum of biological activities that such structures may possess.

Properties

IUPAC Name

6-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22BrFN6O2S/c1-17-2-4-19(5-3-17)25-14-24(18-6-8-20(30)9-7-18)35-37(25)26(38)16-40-29-33-27-23(28(39)34-29)15-32-36(27)22-12-10-21(31)11-13-22/h2-13,15,25H,14,16H2,1H3,(H,33,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEKLKAHFBLVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22BrFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.